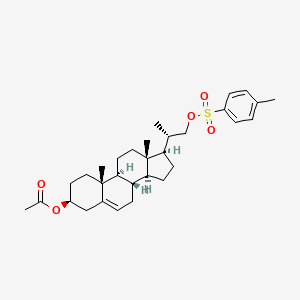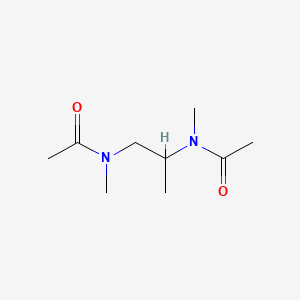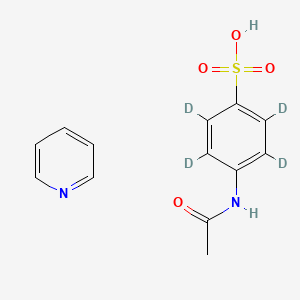
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl, also known as MPA, is a synthetic progestogen that is widely used in scientific research. It is a derivative of progesterone and has a similar structure to it. MPA is widely used in various fields of research, including molecular biology, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl is widely used in scientific research as a tool to investigate the role of progesterone in various physiological and pathological processes. It is used to study the effects of progesterone on the female reproductive system, including the menstrual cycle, pregnancy, and menopause. This compound is also used to investigate the role of progesterone in breast cancer, endometrial cancer, and other hormone-related cancers.
Mécanisme D'action
(3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl acts by binding to progesterone receptors and modulating their activity. Progesterone receptors are present in various tissues, including the uterus, breast, and brain. This compound has both agonistic and antagonistic effects on progesterone receptors, depending on the tissue type and the presence of other hormones. This compound is also known to have antiestrogenic effects, which may contribute to its therapeutic effects in hormone-related cancers.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other hormones. In the female reproductive system, this compound is used to regulate the menstrual cycle and prevent ovulation. It is also used to prevent preterm labor and to support pregnancy in women with a history of miscarriage. In hormone-related cancers, this compound is used to inhibit the growth of cancer cells and to prevent the recurrence of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl in lab experiments include its high potency and specificity for progesterone receptors, its well-established safety profile, and its availability in various forms, including tablets, injections, and creams. The limitations of using this compound in lab experiments include its potential to interact with other hormones and its potential to cause side effects, such as breast tenderness, weight gain, and mood changes.
Orientations Futures
There are several future directions for research on (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl. One direction is to investigate the potential of this compound as a therapeutic agent for other hormone-related diseases, such as osteoporosis and cardiovascular disease. Another direction is to investigate the potential of this compound in combination with other drugs, such as chemotherapy, to enhance their therapeutic effects. Finally, there is a need for further research on the long-term effects of this compound on various tissues and on its potential to cause side effects.
Méthodes De Synthèse
The synthesis of (3beta,20S)-20-Methyl-pregn-5-ene-3,21-diol 3-Acetate 21-Tosyl involves the reaction of pregnenolone with acetic anhydride and tosyl chloride. The resulting product is then purified using chromatography. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O5S/c1-20-6-9-25(10-7-20)37(33,34)35-19-21(2)27-12-13-28-26-11-8-23-18-24(36-22(3)32)14-16-30(23,4)29(26)15-17-31(27,28)5/h6-10,21,24,26-29H,11-19H2,1-5H3/t21-,24+,26+,27-,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVKCVTWWRTED-CIMDZAPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-3-methylanilino]ethanol;methyl sulfate](/img/no-structure.png)


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

